3-chloro-N,5,6-trimethylpyrazin-2-amine
Description
3-Chloro-N,5,6-trimethylpyrazin-2-amine is a substituted pyrazine derivative characterized by a chloro group at position 3, methyl groups at positions 5 and 6, and an N-methylated amine at position 2. This compound’s structural features influence its electronic, steric, and physicochemical properties, making it relevant in pharmaceutical and materials chemistry. Its synthesis often involves N-methylation and halogenation steps, as seen in related pyrazine derivatives .
Properties
Molecular Formula |
C7H10ClN3 |
|---|---|
Molecular Weight |
171.63 g/mol |
IUPAC Name |
3-chloro-N,5,6-trimethylpyrazin-2-amine |
InChI |
InChI=1S/C7H10ClN3/c1-4-5(2)11-7(9-3)6(8)10-4/h1-3H3,(H,9,11) |
InChI Key |
WLTZBTLDEXZOAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=N1)NC)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N,5,6-trimethylpyrazin-2-amine typically involves the chlorination of a precursor pyrazine compound. One common method includes the reaction of 2-amino-5-chloro-N,3-dimethylbenzamide with appropriate reagents under controlled conditions . The reaction conditions often involve the use of chlorinating agents such as sulfuryl chloride or thionyl chloride, and the process may require specific temperatures and solvents to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N,5,6-trimethylpyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce various substituted pyrazine derivatives.
Scientific Research Applications
3-chloro-N,5,6-trimethylpyrazin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.
Industry: It is utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-chloro-N,5,6-trimethylpyrazin-2-amine involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Data Table: Structural and Physicochemical Comparison
Key Research Findings
- Electronic Effects : Methyl groups in this compound donate electrons, stabilizing the pyrazine ring, whereas chloro and trifluoromethyl groups withdraw electrons, altering reactivity in cross-coupling reactions .
- Steric Influence: N-Methylation in the target compound shields the amine, reducing undesired side reactions compared to non-methylated analogs like 3-Chloro-5,6-dimethylpyrazin-2-amine .
- Biological Relevance : While MK-0431 demonstrates high DPP-IV inhibition, the target compound’s simpler structure could be optimized for selectivity in other enzyme targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
